6-bromo-5H-imidazo[2,1-b][1,3]oxazine
Description
Significance of Imidazole (B134444) and Oxazine (B8389632) Heterocyclic Scaffolds in Organic Chemistry and Medicinal Chemistry
The structural foundation of 6-bromo-5H-imidazo[2,1-b] ijsrtjournal.comresearchgate.netoxazine is built from two critical heterocyclic motifs: imidazole and 1,3-oxazine. Both are independently recognized for their profound impact on organic and medicinal chemistry.
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ijsrtjournal.com Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a frequent component of biologically active molecules. researchgate.netnih.gov The imidazole core is found in essential natural products like the amino acid histidine and histamine. biomedpharmajournal.org In medicinal chemistry, the imidazole scaffold is a versatile building block for drugs with a wide array of therapeutic applications, including antifungal, anticancer, antihistaminic, and antihypertensive agents. researchgate.netbiomedpharmajournal.org Its electron-rich nature allows it to readily bind with various enzymes and receptors, making it a staple in the design of novel therapeutic compounds. researchgate.netnih.gov
The 1,3-oxazine scaffold is a six-membered heterocyclic ring containing one nitrogen and one oxygen atom. This structural motif is present in both natural and synthetic compounds and is associated with a broad spectrum of biological activities. umpr.ac.idbohrium.com Oxazine derivatives have been investigated for their potential as sedative, analgesic, anticonvulsant, antimicrobial, antitubercular, and anticancer agents. nih.govdntb.gov.ua The presence of both nitrogen and oxygen atoms in the ring allows for diverse chemical modifications and interactions with biological targets, establishing 1,3-oxazine as a privileged scaffold in the development of new lead molecules for drug discovery. bohrium.comresearchgate.net
| Heterocyclic Scaffold | Key Features | Examples of Biological Activities |
| Imidazole | 5-membered aromatic ring with two nitrogen atoms; H-bond donor/acceptor capabilities. ijsrtjournal.comresearchgate.net | Anticancer, Antifungal, Antimicrobial, Anti-inflammatory, Antiviral. researchgate.netnih.gov |
| 1,3-Oxazine | 6-membered ring with one nitrogen and one oxygen atom. bohrium.com | Anticancer, Antimicrobial, Anti-inflammatory, Antitubercular, Antiviral. bohrium.comijrpr.com |
Overview of the Imidazo[2,1-b]ijsrtjournal.comresearchgate.netoxazine Framework as a Privileged Structure
When imidazole and oxazine rings are fused, they form bicyclic systems like imidazo[2,1-b] ijsrtjournal.comresearchgate.netoxazine. Such fused heterocyclic scaffolds are often considered "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile foundation for developing a variety of therapeutic agents.
The imidazo[2,1-b] ijsrtjournal.comresearchgate.netoxazine core has emerged as a prominent scaffold, particularly in the field of infectious disease research. ontosight.ai The most notable example is its 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] ijsrtjournal.comresearchgate.netoxazine subunit, which is the core pharmacophore of Pretomanid, a drug approved for treating multidrug-resistant tuberculosis (MDR-TB). ucl.ac.uk Research has demonstrated that derivatives of this scaffold exhibit potent activity against Mycobacterium tuberculosis, including resistant strains. ucl.ac.ukresearchgate.netnih.gov
The biological potential of the related imidazo[2,1-b] ijsrtjournal.comresearchgate.netthiazine (B8601807) scaffold (where sulfur replaces the oxygen of the oxazine ring) has also been extensively explored, showing activities such as anticancer, antiviral, antifungal, and anti-inflammatory properties. nih.govmdpi.combiointerfaceresearch.com This broad spectrum of activity in closely related fused systems further reinforces the classification of the imidazo[2,1-b] ijsrtjournal.comresearchgate.netoxazine framework as a privileged structure with significant potential for the discovery of new drugs. ontosight.airesearchgate.net
Research Landscape of Brominated Heterocycles and their Synthetic Utility
The introduction of a bromine atom onto a heterocyclic core, as seen in 6-bromo-5H-imidazo[2,1-b] ijsrtjournal.comresearchgate.netoxazine, is a critical strategy in synthetic organic chemistry. Halogenated arenes and heteroarenes are valuable intermediates and, in some cases, the final target molecules in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov
Bromination is a fundamental transformation in organic synthesis. acs.org The carbon-bromine bond is a versatile "synthetic handle." It allows for a wide range of subsequent chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Buchwald-Hartwig couplings. nih.gov These reactions enable the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for building molecular complexity and generating libraries of related compounds for structure-activity relationship (SAR) studies.
The use of bromine and bromo-organic compounds is widespread in the synthesis of complex molecules. acs.org Incorporating a bromo group into a heterocyclic framework is a pivotal step that opens up pathways for diversification and functionalization of the core structure. researchgate.net This strategic placement of a bromine atom allows chemists to explore the chemical space around a privileged scaffold like imidazo[2,1-b] ijsrtjournal.comresearchgate.netoxazine, facilitating the optimization of biological activity and other pharmaceutical properties.
| Synthetic Transformation | Role of Bromo-Substituent | Resulting Bond Formation |
| Suzuki Coupling | Reactive partner with a boronic acid/ester. | Carbon-Carbon |
| Negishi Coupling | Reactive partner with an organozinc reagent. nih.gov | Carbon-Carbon |
| Buchwald-Hartwig Amination | Reactive site for coupling with amines. | Carbon-Nitrogen |
| Miyaura Borylation | Conversion to a boronic ester for further coupling. nih.gov | Carbon-Boron |
Structure
3D Structure
Properties
CAS No. |
1334499-76-1 |
|---|---|
Molecular Formula |
C6H5BrN2O |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
6-bromo-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C6H5BrN2O/c7-5-3-9-2-1-8-6(9)10-4-5/h1-2,4H,3H2 |
InChI Key |
HQZKKQXXEMFQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=COC2=NC=CN21)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 5h Imidazo 2,1 B 1 2 Oxazine and Its Derivatives
Strategies for Precursor Synthesis Leading to the Imidazo[2,1-b]rsc.orgchemscene.comoxazine System
The formation of the imidazo[2,1-b] rsc.orgchemscene.comoxazine (B8389632) system fundamentally relies on the availability of appropriately functionalized imidazole (B134444) precursors. These precursors must contain nucleophilic sites—typically the ring nitrogens and an appended functional group—that can participate in the subsequent cyclization to form the oxazine ring.
A common strategy begins with the synthesis of C-2 substituted imidazole derivatives. For instance, C-2 aroyl imidazoles can be synthesized and subsequently reduced under mild conditions using agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding imidazolo methanol (B129727) derivatives. bldpharm.comnih.gov These alcohol-containing precursors are crucial as the hydroxyl group can act as a nucleophile in the subsequent ring-closing step. Another approach involves building the imidazole ring from acyclic precursors and incorporating the necessary functionality for the subsequent annulation. rsc.orgnih.gov This may involve protecting group strategies to ensure that specific reactive sites are available for the key ring-forming step. For example, a hydroxyl group on a side chain can be protected during the imidazole ring formation and then deprotected just before the cyclization to form the oxazine ring. rsc.org
Ring-Closing Reactions for Imidazo[2,1-b]rsc.orgchemscene.comoxazine Scaffold Formation
The construction of the fused oxazine ring onto the imidazole core is the defining step in forming the imidazo[2,1-b] rsc.orgchemscene.comoxazine scaffold. Various cyclization strategies have been developed to achieve this transformation efficiently.
One effective method for forming the six-membered oxazine ring involves the reaction of an imidazole derivative with an oxirane, such as 2-(chloromethyl)oxirane (epichlorohydrin). In this reaction, a nitrogen atom of the imidazole ring acts as a nucleophile, attacking the epoxide ring of the oxirane. This is typically followed by an intramolecular cyclization where a suitably positioned nucleophile on the imidazole precursor attacks the alkyl halide, leading to the formation of the fused heterocyclic system. mdpi.comijrpr.com This approach is advantageous as it introduces a hydroxyl group onto the newly formed oxazine ring, providing a handle for further functionalization. mdpi.com
Table 1: Example of Oxirane-Based Cyclization
| Starting Material | Reagent | Conditions | Product Type |
|---|---|---|---|
| Imidazolidine-2-thione | 2-(chloromethyl)oxirane | NaOH, MeOH, r.t., 24h | 3-hydroxy-imidazo[2,1-b] rsc.orgchemscene.comthiazine (B8601807)* |
*Note: This example illustrates the principle on a closely related thiazine system, demonstrating the utility of oxirane precursors in forming six-membered rings fused to an imidazole core. mdpi.com
Base-assisted or base-mediated annulation is a cornerstone of heterocyclic synthesis. In the context of imidazo[2,1-b] rsc.orgchemscene.comoxazines, a strong base like sodium hydride (NaH) is often employed to deprotonate a precursor molecule, creating a potent nucleophile that initiates an intramolecular cyclization. rsc.org For example, an imidazole precursor bearing a side chain with a terminal hydroxyl group and a leaving group can be induced to cyclize in the presence of a base. The base removes the proton from the hydroxyl group, forming an alkoxide, which then displaces the leaving group in an intramolecular SN2 reaction to form the oxazine ring. rsc.orgnih.gov
Related strategies involve base-induced skeletal rearrangements, where a different heterocyclic system expands into the desired thiazine or oxazine ring. beilstein-journals.org These methods, often proceeding under the influence of bases like potassium hydroxide, can provide selective access to complex fused systems through a cascade of bond-forming and bond-breaking events. beilstein-journals.org
The Mannich reaction is a three-component condensation that can be adapted for the synthesis of 1,3-oxazine rings. ijrpr.com The classical reaction involves an amine, an aldehyde (often formaldehyde), and a compound with an acidic proton. nih.gov To form an imidazo-fused oxazine system, an imidazole derivative could serve as the amine component. The reaction would proceed via the formation of an iminium ion from the imidazole and formaldehyde, which is then attacked by a carbon or oxygen nucleophile, leading to cyclization and the formation of the oxazine ring. While widely used for benzo-1,3-oxazines, this methodology presents a viable, though less commonly cited, pathway for the construction of the imidazo[2,1-b] rsc.orgchemscene.comoxazine core. nih.govnih.gov
Regioselective Bromination Approaches for C-6 Functionalization of 5H-Imidazo[2,1-b]rsc.orgchemscene.comoxazine
Introducing a bromine atom specifically at the C-6 position of the 5H-imidazo[2,1-b] rsc.orgchemscene.comoxazine scaffold requires a regioselective approach. While direct bromination methods for this specific position are not extensively documented in readily available literature, the principles of electrophilic substitution on related imidazo-fused heterocycles provide a clear strategic framework.
The electronic nature of the imidazo[2,1-b] rsc.orgchemscene.comoxazine system dictates the position of electrophilic attack. The imidazole ring is electron-rich and generally activates the fused system towards electrophiles. The most nucleophilic carbon position on the imidazole moiety (C-3 in imidazo[1,2-a]pyridines) is a common site for halogenation. researchgate.net However, achieving substitution on the oxazine portion, specifically at C-6, likely involves either directing group strategies or the bromination of a precursor before the final cyclization.
Common methods for regioselective bromination of related heterocycles include:
Metal-free Electrochemical Bromination : This technique uses an organic bromide salt, such as tetra-n-butylammonium bromide (TBAB), which acts as both the bromine source and the electrolyte. This method has shown high regioselectivity for various imidazo-heteroarenes. rsc.org
Palladium-Catalyzed C-H Functionalization : In related systems like benzoxazinones, palladium catalysts can direct halogenation to a specific position. The reaction often utilizes a directing group, such as the nitrogen atom of the heterocyclic ring, to guide the electrophile (e.g., from N-bromosuccinimide, NBS) to an adjacent C-H bond. nih.govrsc.org
Acid-Catalyzed Bromination : The use of brominating agents like sodium bromite (B1237846) (NaBrO₂) under acidic conditions has been effective for the C-3 bromination of imidazo[1,2-a]pyridines and represents a potential method for other positions depending on the substrate's electronic properties. researchgate.net
The synthesis of a 6-bromo derivative would likely proceed by carefully selecting one of these established principles and applying it to a substrate where the C-6 position is sterically accessible and electronically favored for substitution.
Stereoselective Synthesis and Chiral Resolution of Imidazo[2,1-b]rsc.orgchemscene.comoxazine Enantiomers
Many biologically active molecules are chiral, with their therapeutic effects often residing in a single enantiomer. Consequently, the development of methods for the stereoselective synthesis or resolution of imidazo[2,1-b] rsc.orgchemscene.comoxazine enantiomers is critical.
Stereoselective Synthesis involves creating the chiral centers during the reaction with a high degree of stereocontrol. This can be achieved through several approaches:
Asymmetric Catalysis : The use of a chiral catalyst can guide the reaction to preferentially form one enantiomer. For example, asymmetric aza-Diels-Alder reactions catalyzed by chiral dirhodium(II) complexes have been used to synthesize chiral 1,3-oxazine derivatives. researchgate.net Similarly, chiral phosphoric acid catalysts have been employed in asymmetric multicomponent reactions to generate axially chiral imidazo[1,2-a]pyridines. nih.gov
Substrate Control : Incorporating a chiral auxiliary or starting with an enantiomerically pure precursor can direct the stereochemical outcome of the ring-forming reaction. Diastereoselective [3+3]-annulation reactions have been shown to produce bicyclic oxazine systems with excellent control over the relative stereochemistry. mdpi.com
Chiral Resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers. wikipedia.org
Formation of Diastereomeric Salts : This classical method involves reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by crystallization. mdpi.com
Chiral Chromatography : This is a powerful and widely used technique for separating enantiomers. The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column that contains a chiral stationary phase (CSP). mdpi.com One enantiomer interacts more strongly with the CSP and is retained longer on the column, allowing for the separation and collection of both pure enantiomers. nih.gov This method is particularly effective for analytical and preparative-scale separations of fused heterocyclic compounds. nih.gov
Table 2: Summary of Stereochemical Control Strategies
| Strategy | Method | Principle |
|---|---|---|
| Stereoselective Synthesis | Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. researchgate.netnih.gov |
| Substrate Control | A chiral element within the starting material directs the formation of new stereocenters. mdpi.com | |
| Chiral Resolution | Diastereomeric Salt Formation | A chiral resolving agent converts enantiomers into separable diastereomers. wikipedia.org |
| Chiral HPLC | Enantiomers are separated based on differential interaction with a chiral stationary phase. nih.govmdpi.com |
Advanced Catalytic Strategies for Heterocycle Construction
Catalysis is central to modern organic synthesis, enabling the construction of complex heterocyclic systems like imidazo[2,1-b] mdpi.cominformahealthcare.comoxazine with high efficiency and selectivity. Both metal-based and metal-free catalytic systems have been successfully employed.
Transition-Metal Catalysis: Transition metals are powerful catalysts for constructing heterocyclic rings through intramolecular cyclization. nih.gov Silver-catalyzed reactions, in particular, have proven effective for the synthesis of related fused imidazo-oxazinone systems. For instance, a combination of silver(I) carbonate (Ag₂CO₃) and trifluoroacetic acid (TFA) can catalyze a 6-endo-dig cyclization of N-Boc-2-alkynylbenzimidazoles to form the 1H-benzo researchgate.netbeilstein-journals.orgimidazo[1,2-c] mdpi.cominformahealthcare.comoxazin-1-one core. mdpi.comnih.gov This type of electrophilic activation of a triple bond by a transition metal, followed by intramolecular attack by a nucleophile, is a common and powerful strategy. nih.gov A wide array of transition metals, including gold, platinum, copper, and iron, have been utilized for similar transformations, highlighting the versatility of this approach. mdpi.com
Copper catalysis is particularly prevalent in the synthesis of fused imidazole heterocycles. beilstein-journals.org Various copper catalysts, from simple salts like CuI to copper-based metal-organic frameworks (MOFs) and nanoparticles (Cu-NPs), have been used to mediate cyclization reactions. beilstein-journals.orgnih.gov These reactions often proceed through mechanisms such as C-N bond formation via Chan-Lam or Ullmann coupling, followed by intramolecular cyclization to build the desired fused ring system. beilstein-journals.org
Metal-Free Catalysis: To circumvent the cost and potential toxicity of transition metals, metal-free catalytic strategies have been developed. Base-catalyzed cascade cyclizations offer an effective alternative. For example, 1,3-oxazines can be synthesized from epoxy-ynamides under transition-metal-free conditions using a base to initiate a regio- and stereoselective cascade. nih.gov Another metal-free approach involves using strong organic acids as catalysts. Organocatalysts like p-toluenesulfonic acid (p-TSA) can effectively promote the cyclization step in multicomponent reactions that lead to fused imidazole heterocycles. researchgate.net Additionally, ultrasound-assisted methods using a potassium iodide/tert-butyl hydroperoxide (KI/TBHP) system in water have been used for the eco-friendly synthesis of imidazo[2,1-b]thiazoles, a strategy that avoids metal catalysts entirely. organic-chemistry.org
Table 1: Comparison of Catalytic Cyclization Strategies for Imidazo[2,1-b] mdpi.cominformahealthcare.comoxazine and Related Heterocycles
Catalyst Type Catalyst Example Reaction Type Key Advantages Reference Transition-Metal Ag₂CO₃/TFA 6-endo-dig Cyclization High efficiency for alkyne activation [1, 11] Transition-Metal Cu(I) / Cu(II) Salts Oxidative C-H Amidation / Coupling Versatile, wide range of copper sources nih.gov Metal-Free Base (e.g., K₂CO₃, DBU) Cascade Cyclization Avoids metal contaminants, stereoselective rug.nl Metal-Free p-Toluenesulfonic Acid (p-TSA) Condensation/Cyclization Inexpensive, effective for MCRs nih.gov Metal-Free KI / TBHP (Ultrasound) C-H Functionalization/Cyclization Green solvent (water), rapid reaction beilstein-journals.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov This approach is particularly well-suited for constructing heterocyclic scaffolds like imidazo[2,1-b] mdpi.cominformahealthcare.comoxazine.
A notable example is the one-pot, three-component synthesis of the closely related imidazo[2,1-b] mdpi.cominformahealthcare.comthiazin system. researchgate.net This reaction involves the condensation of a thiohydantoin, an aromatic aldehyde, and 5,5-dimethylcyclohexane-1,3-dione (B117516) in the presence of a catalytic amount of p-toluenesulfonic acid. researchgate.net The mechanism proceeds through an initial Knoevenagel condensation, followed by a Michael-type addition and subsequent cyclization. researchgate.net This strategy can be adapted for the synthesis of the corresponding oxazine core by replacing the thiohydantoin with an appropriate oxygen-containing analog.
The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful three-component reaction used to synthesize fused imidazole systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. frontiersin.orgrug.nl This reaction typically involves an amidine-containing heterocycle, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like scandium triflate. rug.nl The inherent convergence and step-economy of MCRs make them highly attractive for building libraries of complex molecules for drug discovery and for streamlining synthetic routes. nih.govrug.nl
Table 2: Examples of Multicomponent Reactions for Heterocycle Synthesis
Reaction Name/Type Components Product Core Key Features Reference p-TSA Catalyzed Condensation Thiohydantoin, Aldehyde, Dimedone Imidazo[2,1-b][1,3]thiazine One-pot, solvent-free, high atom economy nih.gov Groebke–Blackburn–Bienaymé (GBB) Amidine-heterocycle, Aldehyde, Isocyanide Imidazo[1,2-a]pyrazine Rapid access to complex fused imidazoles Isocyanide-based MCR Isocyanide, Acetylenedicarboxylate, Thiazin-4-one Thiazine-dicarboxylates Versatile, builds complex fused systems
Sustainable and Green Chemistry Approaches in Imidazo[2,1-b]mdpi.cominformahealthcare.comoxazine Synthesis
The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly guiding the development of new synthetic methods. researchgate.net For the synthesis of imidazo[2,1-b] mdpi.cominformahealthcare.comoxazine and related structures, several green strategies have been reported.
Key green approaches include:
Use of Green Solvents: Water is an ideal green solvent, and methodologies have been developed that work efficiently in aqueous media. For example, an ultrasound-assisted synthesis of imidazo-fused heterocycles using a KI/TBHP system proceeds effectively in water. organic-chemistry.org
Solvent-Free Conditions: Eliminating the solvent entirely is a primary goal of green chemistry. One-pot MCRs for imidazo[2,1-b] mdpi.cominformahealthcare.comthiazines have been successfully performed under solvent-free conditions, often with gentle heating. researchgate.netresearchgate.net
Energy Efficiency: The use of microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.orgresearchgate.net Ultrasound irradiation has been shown to accelerate the synthesis of imidazo[2,1-b]thiazoles, with reactions completing in minutes. organic-chemistry.org
Reusable Catalysts: Developing catalysts that can be easily recovered and reused minimizes waste and cost. Novel catalytic systems, such as cobalt-based bimetallic phosphates and magnetic copper-MOFs, have been designed for the synthesis of oxazines and related heterocycles, demonstrating excellent reusability over multiple cycles. nih.govresearchgate.net
Optimization and Scale-Up Considerations for Chemical Synthesis
Transitioning a synthetic route from a laboratory-scale discovery phase to large-scale production requires careful optimization of reaction conditions. For the synthesis of 6-bromo-5H-imidazo[2,1-b] mdpi.cominformahealthcare.comoxazine, several factors are critical for a robust and scalable process.
One of the primary considerations is the move from stoichiometric reagents to catalytic systems. Catalytic reactions, whether employing transition metals or metal-free catalysts, reduce waste and improve the process mass intensity. The development of heterogeneous or recyclable catalysts is particularly advantageous for scale-up, as it simplifies the purification process by allowing the catalyst to be removed by simple filtration. nih.govresearchgate.net
One-pot and multicomponent reaction (MCR) strategies are highly beneficial for scale-up because they reduce the number of individual steps, such as isolations and purifications, which in turn saves time, materials, and energy. researchgate.netnih.gov The solvent-free MCR for imidazo[2,1-b] mdpi.cominformahealthcare.comthiazines is an excellent example of a process with high potential for scalability. researchgate.net
Furthermore, reaction conditions must be optimized for safety, cost, and efficiency. This includes selecting the mildest possible temperatures and pressures, replacing hazardous solvents with greener alternatives, and ensuring that all starting materials and reagents are readily available and cost-effective. researchgate.net A detailed synthetic route for an imidazo[2,1-b] mdpi.cominformahealthcare.comoxazine intermediate highlights a multi-step process involving protecting groups and various reagents, where each step would require individual optimization for temperature, concentration, and reaction time to maximize yield and purity on a larger scale. researchgate.net
Reactivity and Chemical Transformations of 6 Bromo 5h Imidazo 2,1 B 1 2 Oxazine
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) and Oxazine (B8389632) Rings
Nucleophilic Aromatic Substitution (SNAr) Reactions
Direct nucleophilic aromatic substitution (SNAr) of the bromide at the C6 position of 6-bromo-5H-imidazo[2,1-b] nih.govnih.govoxazine is generally not a favored pathway under standard conditions. SNAr reactions typically require the aromatic ring to be significantly electron-deficient, a condition often met by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group nih.govyoutube.com. In the absence of such activating groups on the imidazo[2,1-b] nih.govnih.govoxazine scaffold, the energy barrier for the formation of the requisite Meisenheimer intermediate is prohibitively high.
While N-heterocycles can be suitable partners in SNAr reactions, the reactivity is highly dependent on the ring's electronics and the position of the leaving group relative to the heteroatoms youtube.com. For many bromo-substituted N-heterocycles, direct displacement of the bromide by a nucleophile is inefficient. Consequently, functionalization at this position is more commonly and efficiently achieved through metal-catalyzed cross-coupling reactions, which proceed via different mechanistic pathways nih.gov. Recent studies have also shown that many SNAr reactions previously assumed to be stepwise may in fact be concerted, further complicating reactivity predictions without specific experimental data rsc.org.
Cross-Coupling Reactions at the Bromine Moiety for Structural Diversification
The bromine atom at the C6 position serves as an exceptionally versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These methods are paramount for the synthesis of analogues and have been widely applied to a vast range of bromo-substituted heterocycles.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. For 6-bromo-5H-imidazo[2,1-b] nih.govnih.govoxazine, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the C6 position. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system wikipedia.org.
Successful Suzuki-Miyaura couplings have been reported for numerous nitrogen-rich bromo-heterocycles, including pyrazoles, indazoles, and quinolines, under relatively mild conditions nih.govacs.orgrsc.org. Based on these established protocols, the coupling of 6-bromo-5H-imidazo[2,1-b] nih.govnih.govoxazine would be expected to proceed efficiently. Commonly used catalyst systems include a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, combined with sterically hindered, electron-rich phosphine ligands like XPhos or SPhos rsc.org. Alternatively, stable palladium complexes like Pd(PPh₃)₄ can be used directly wikipedia.org. A base, typically potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for the transmetalation step rsc.orgorganic-chemistry.org.
Table 1: Representative Suzuki-Miyaura Coupling Reactions for Structural Diversification
| Boronic Acid Partner | Catalyst System | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane / H₂O | 6-phenyl-5H-imidazo[2,1-b] nih.govnih.govoxazine |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane / H₂O | 6-(4-methoxyphenyl)-5H-imidazo[2,1-b] nih.govnih.govoxazine |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O | 6-(pyridin-3-yl)-5H-imidazo[2,1-b] nih.govnih.govoxazine |
| Thiophen-2-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME / H₂O | 6-(thiophen-2-yl)-5H-imidazo[2,1-b] nih.govnih.govoxazine |
Other Metal-Catalyzed Coupling Strategies (e.g., Sonogashira Reactions)
The Sonogashira reaction provides a direct route to introduce alkynyl moieties, forming C(sp²)-C(sp) bonds. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base jk-sci.comlibretexts.org. This transformation is highly valuable for extending the carbon framework and providing a synthetic handle for further reactions like click chemistry or cyclizations.
The reaction is tolerant of a wide array of functional groups and has been successfully applied to various bromo-heterocycles, including bromopyridines jk-sci.comorganic-chemistry.org. A typical catalytic system consists of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂], and a copper(I) salt, most commonly copper(I) iodide (CuI) libretexts.orgwikipedia.org. An amine, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent jk-sci.comorganic-chemistry.org.
Table 2: Representative Sonogashira Coupling Reactions for Structural Diversification
| Terminal Alkyne Partner | Catalyst System | Base | Solvent | Expected Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 6-(phenylethynyl)-5H-imidazo[2,1-b] nih.govnih.govoxazine |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 6-((trimethylsilyl)ethynyl)-5H-imidazo[2,1-b] nih.govnih.govoxazine |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | DMF | 3-(5H-imidazo[2,1-b] nih.govnih.govoxazin-6-yl)prop-2-yn-1-ol |
| 1-Heptyne | Pd(PPh₃)₄ / CuI | Piperidine | THF | 6-(hept-1-yn-1-yl)-5H-imidazo[2,1-b] nih.govnih.govoxazine |
Oxidation and Reduction Pathways of the Imidazo[2,1-b]nih.govnih.govoxazine Ring System
The fused imidazo[2,1-b] nih.govnih.govoxazine ring system is generally stable under many standard oxidative and reductive conditions, particularly when transformations are focused on peripheral substituents.
Reduction: The core heterocyclic structure demonstrates considerable stability towards common reducing agents. For instance, in the synthesis of imidazo-oxazinone derivatives, C-2 aroyl imidazole precursors are readily reduced to the corresponding alcohols using sodium borohydride (B1222165) (NaBH₄) without affecting the integrity of the imidazole ring nih.gov. Furthermore, the related antitubercular drug pretomanid, which contains a 2-nitro-imidazo[2,1-b] nih.govnih.govoxazine core, is a prodrug that requires reductive activation of its nitro group to exert its biological effect nih.govnih.gov. This selective reduction of the nitro substituent highlights the stability of the bicyclic ring system to the biological and chemical reducing conditions employed nih.gov.
Ring Opening and Ring Closure Equilibria and Their Chemical Implications
The formation and cleavage of the oxazine ring are key transformations related to the synthesis and potential degradation of the 6-bromo-5H-imidazo[2,1-b] nih.govnih.govoxazine scaffold.
Ring Closure: The construction of the imidazo[2,1-b] nih.govnih.govoxazine ring system is a critical synthetic step, often achieved through an intramolecular cyclization. A well-established route involves the base-mediated ring closure of a precursor containing a hydroxyl group appropriately positioned relative to the imidazole ring. For example, in the synthesis of pretomanid and its analogues, a key step is the treatment of an alcohol intermediate with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) to effect an intramolecular Williamson ether synthesis, thereby forming the oxazine ring in excellent yield ucl.ac.ukresearchgate.net.
Ring Opening: While the fused ring system is generally stable, the oxazine ring contains an ether linkage that can be susceptible to cleavage under certain conditions. In related heterocyclic systems, such as imidazo[4,5-e]thiazolo[2,3-c] nih.govjk-sci.comwikipedia.orgtriazines, treatment with a base like potassium hydroxide (KOH) in methanol (B129727) can induce a cascade sequence involving hydrolysis and skeletal rearrangement via a proposed ring-opened intermediate beilstein-journals.orgnih.gov. This suggests that under strongly basic or acidic conditions, the oxazine ring of 6-bromo-5H-imidazo[2,1-b] nih.govnih.govoxazine could potentially undergo hydrolysis, leading to a ring-opened product. This reactivity has implications for the compound's stability and could potentially be exploited for further synthetic transformations.
Functional Group Interconversions and Derivatization Strategies
The bromo substituent at the 6-position of the 5H-imidazo[2,1-b] wikipedia.orgoxazine scaffold serves as a versatile handle for introducing a wide array of functional groups. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in contemporary organic synthesis.
Prominent among these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst and a base, facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This reaction is highly valued for its mild conditions and tolerance of a broad range of functional groups, making it a powerful tool for creating biaryl structures or introducing alkyl or vinyl groups. For instance, the reaction of a bromo-substituted heterocyclic compound with an arylboronic acid can yield the corresponding aryl-substituted derivative.
Similarly, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and material science. The versatility of this method allows for the coupling of a wide range of amines, including primary and secondary amines, as well as various nitrogen-containing heterocycles.
The application of these methodologies to bromo-substituted imidazo-fused heterocycles has been documented, suggesting that 6-bromo-5H-imidazo[2,1-b] wikipedia.orgoxazine would be a suitable substrate for such transformations. These reactions would allow for the synthesis of a diverse library of derivatives with modified electronic and steric properties, which is crucial for applications in medicinal chemistry and materials science.
Below are representative derivatization strategies that could be applied to 6-bromo-5H-imidazo[2,1-b] wikipedia.orgoxazine based on established reactivity patterns of similar heterocyclic systems.
Table 1: Potential Derivatization Reactions of 6-Bromo-5H-imidazo[2,1-b] wikipedia.orgoxazine
| Reaction Name | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/Ethanol/Water) | 6-Aryl-5H-imidazo[2,1-b] wikipedia.orgoxazine |
| Buchwald-Hartwig Amination | Amine (R¹R²NH), Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., Toluene) | 6-(R¹,R²-amino)-5H-imidazo[2,1-b] wikipedia.orgoxazine |
Studies on Reaction Dynamics and Kinetics in Confined Environments
The study of chemical reactions within confined environments, such as the nanopores of zeolites, mesoporous silica, or within molecular capsules, is a burgeoning field of research. Confining molecules to spaces with dimensions on the nanometer scale can dramatically alter their reactivity, selectivity, and the kinetics of their transformations compared to bulk solution. These effects arise from a combination of factors including increased local concentrations of reactants, altered solvation, stabilization of transition states through interactions with the confining host, and geometric constraints that can favor specific reaction pathways.
While specific experimental studies on the reaction dynamics and kinetics of 6-bromo-5H-imidazo[2,1-b] wikipedia.orgoxazine in confined environments have not been reported, general principles derived from studies of other organic reactions in such media can be extrapolated.
Key Effects of Confined Environments on Reaction Dynamics and Kinetics:
Rate Acceleration: By forcing reactants into close proximity, the effective molarity within the confined space is significantly increased, which can lead to substantial rate enhancements for bimolecular reactions.
Altered Selectivity: The steric and electronic environment of the host material can influence the orientation of the guest molecules, leading to enhanced regioselectivity or stereoselectivity that may not be observed in bulk solution. The host can selectively stabilize certain transition states over others.
Stabilization of Intermediates: The confined space can protect reactive intermediates from degradation or side reactions, thereby increasing the yield of the desired product.
Modified Activation Parameters: The enthalpy and entropy of activation for a reaction can be significantly different in a confined environment compared to the bulk phase due to host-guest interactions and restrictions on molecular motion. For example, studies on water formation under a silica cover have shown that confinement can alter the apparent activation energy of the reaction. nih.gov
Examples of Confined Reaction Environments:
| Confining Medium | Description | Potential Effects |
| Zeolites | Microporous crystalline aluminosilicates with well-defined pore structures. | Shape selectivity, catalysis due to acidic sites. |
| Mesoporous Silica | Materials with ordered pores in the 2-50 nm range. | High surface area for catalysis, potential for functionalization of pore walls. |
| Molecular Capsules | Self-assembled supramolecular structures that encapsulate guest molecules. | Rate acceleration due to high effective molarity, stabilization of reactive species. |
In the context of 6-bromo-5H-imidazo[2,1-b] wikipedia.orgoxazine, performing a Suzuki-Miyaura or Buchwald-Hartwig coupling within a confined environment could potentially lead to faster reaction rates and improved product yields. The specific nature of the host-guest interactions would be critical in determining the outcome of the reaction. Future research in this area would be valuable for developing more efficient and selective synthetic methodologies for the derivatization of this and related heterocyclic systems.
Structure Activity Relationship Sar Studies of 6 Bromo 5h Imidazo 2,1 B 1 2 Oxazine Derivatives
Significance of the Fused Imidazo[2,1-b]acs.orgnih.govoxazine Heterocyclic Core
The importance of this core is underscored by the fact that it is a central feature in several classes of compounds with diverse therapeutic applications, including antitubercular and antiprotozoal agents. For example, the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] acs.orgnih.govoxazine (B8389632) subunit is the key pharmacophoric group in the antitubercular drug pretomanid. nih.gov The rigid nature of the fused system is believed to be crucial for maintaining the optimal conformation required for binding to the deazaflavin-dependent nitroreductase (Ddn), an enzyme essential for the activation of these prodrugs. researchgate.net
While direct bioisosteric replacement studies of the entire imidazo[2,1-b] acs.orgnih.govoxazine core are not extensively reported, research on related bicyclic nitroimidazoles, such as nitroimidazooxazoles, highlights the importance of the specific heterocyclic fusion. Minor changes in the core structure can lead to significant alterations in activity, suggesting that the precise geometry and electronic distribution of the imidazo[2,1-b] acs.orgnih.govoxazine system are finely tuned for biological efficacy.
Impact of Substitutions on the Imidazole (B134444) Ring (e.g., Nitro Group at C-2)
Substitutions on the imidazole ring of the 6-bromo-5H-imidazo[2,1-b] acs.orgnih.govoxazine scaffold have a profound impact on biological activity, with the presence of a nitro group at the C-2 position being a particularly critical determinant of potency in many analogues.
The 2-nitro group is a key feature of several potent antitubercular and antiprotozoal agents based on the imidazo[2,1-b] acs.orgnih.govoxazine framework. researchgate.net These compounds are prodrugs that require reductive activation by specific nitroreductases within the target organisms. The electron-withdrawing nature of the nitro group is essential for this bioactivation process, which leads to the generation of reactive nitrogen species that are cytotoxic to the pathogen. researchgate.net The position of the nitro group is crucial; 4-nitroimidazoles generally exhibit lower toxicity compared to their 5-nitro counterparts.
Quantitative structure-activity relationship (QSAR) studies have further elucidated the importance of the electronic properties of the substituent at the C-2 position. Lowering the electron-donating nature of substituents at this position generally leads to a decrease in potency. For instance, acylation of a 2-amino group or oxidation of a 2-thioether significantly reduces antitubercular activity. acs.org This highlights the delicate electronic balance required at the C-2 position for optimal biological activity, which is best achieved with the strongly electron-withdrawing nitro group.
| Compound/Modification | Biological Activity (MIC against M. tuberculosis H37Rv) | Reference |
| 2-Nitro analogue (Pretomanid) | 0.03-0.25 µM | researchgate.net |
| 2-Amino analogue (formylated) | 4-8 fold decrease vs. parent amine | acs.org |
| 2-Amino analogue (acetylated) | 4-8 fold decrease vs. parent amine | acs.org |
| 2-Thioether analogue (oxidized to sulfoxide/sulfone) | Abolished aerobic activity | acs.org |
Effects of Side Chain Modifications on Preclinical Potency and Pharmacological Properties
Modifications to the side chain, typically attached at the C-6 or C-7 position of the imidazo[2,1-b] acs.orgnih.govoxazine core, have been extensively explored to optimize preclinical potency, solubility, and pharmacokinetic properties.
The ether linker that connects the heterocyclic core to a terminal lipophilic group is a key area for modification. Studies on analogues of the antitubercular drug PA-824, which features a benzyloxy side chain, have shown that the nature of this linker can significantly impact activity.
Replacement of the ether linkage with amine, amide, or urea functionalities has been investigated to enhance properties like aqueous solubility. While an amine linker was well-tolerated in terms of in vitro and in vivo activity, it only marginally improved solubility. acs.org In contrast, amide and urea linkers led to substantial improvements in solubility but at the cost of a significant reduction in antileishmanial potency. acs.org
Alterations to the length and flexibility of the ether linker itself have also been explored. Extended linkers, such as propenyloxy and propynyloxy, have been shown to increase potency against replicating Mycobacterium tuberculosis. acs.org Specifically, propynyl ethers were found to be most effective under anaerobic conditions. acs.org
| Linker Modification | Effect on Activity/Properties | Reference |
| Amine Linker | Well-tolerated activity, marginal solubility improvement | acs.org |
| Amide/Urea Linker | Improved solubility, reduced potency | acs.org |
| Propenyloxy/Propynyloxy Linker | Increased potency against replicating M. tb | acs.org |
| Propynyl Ether Linker | Most effective under anaerobic conditions | acs.org |
Starting from biphenyl derivatives, the replacement of one of the phenyl rings with a heteroaromatic ring, such as pyridine or pyrimidine, has proven to be a successful strategy. These bioisosteric replacements often lead to improved aqueous solubility and can also enhance potency. acs.org For instance, in a series of 7-substituted 2-nitroimidazooxazines, pyridine and pyrimidine bioisosteres of a biphenyl lead compound demonstrated both improved solubility and antiprotozoal activity. acs.org
The substitution pattern on the terminal aromatic ring is also critical. For example, in a series of imidazo[2,1-b] acs.orgnih.govthiazine (B8601807) derivatives, which are structurally related to the oxazine series, compounds with a cyano-group on the pyridine ring showed high anti-inflammatory activity. mdpi.com
| Side Chain Substitution | Observed Effect | Reference |
| Biphenyl | Potent activity, often with limited solubility | acs.org |
| Pyridine/Pyrimidine | Improved solubility and potency | acs.org |
| Phenyl with 4-trifluoromethoxy | Good anti-VL activity | nih.gov |
| Phenyl with 4-chloro | Moderate anti-VL activity | nih.gov |
The stereochemistry at chiral centers within the 6-bromo-5H-imidazo[2,1-b] acs.orgnih.govoxazine scaffold, particularly at C-6 and C-7, is a critical determinant of biological activity. The spatial orientation of substituents at these positions can significantly influence how the molecule interacts with its biological target.
For derivatives of PA-824, the (S)-configuration at the C-6 position is essential for its potent antitubercular activity. The corresponding (R)-enantiomer is significantly less active. Crystal structure analysis of PA-824 has shown that the side chain at C-6 adopts a pseudoaxial orientation, which is believed to be important for its biological function.
Studies on 7-methyl analogues of PA-824 have provided further insight into the stereochemical requirements of the oxazine ring. The introduction of a methyl group at C-7 creates two diastereomers: a cis isomer (7-(S)-methyl) and a trans isomer (7-(R)-methyl), relative to the C-6 side chain. While both diastereomers were found to be equipotent to the parent compound in vitro, conformational analysis suggests that the major solution conformation of both is similar to that of PA-824. nih.gov This indicates that small substituents at the 7-position are tolerated by the target enzyme and that further exploration of this position may be a viable strategy for improving the properties of these compounds. nih.gov
| Compound | Stereochemistry | Relative Activity | Reference |
| PA-824 | (6S) | Potent | nih.gov |
| (R)-PA-824 | (6R) | Significantly less active | nih.gov |
| 7-(S)-methyl-PA-824 | (6S, 7S) - cis | Equipotent to PA-824 in vitro | nih.gov |
| 7-(R)-methyl-PA-824 | (6S, 7R) - trans | Equipotent to PA-824 in vitro | nih.gov |
Bioisosteric Replacements in Medicinal Chemistry Lead Optimization
Bioisosterism refers to the substitution of atoms or functional groups within a molecule with other atoms or groups that possess similar physical or chemical properties, thereby creating a new molecule with comparable biological activity. researchgate.net This strategy is widely employed to modulate the properties of a lead compound, such as its size, shape, electronic distribution, and lipophilicity, which in turn can influence its potency, selectivity, and metabolic stability. cambridgemedchemconsulting.com The application of bioisosteric replacements can lead to the discovery of novel analogs with improved therapeutic potential.
In the context of 6-bromo-5H-imidazo[2,1-b] nih.govbiointerfaceresearch.comoxazine derivatives, the bromine atom at the 6-position presents a key site for modification. While specific structure-activity relationship (SAR) data for this exact compound is not extensively detailed in the public domain, valuable insights can be drawn from related heterocyclic systems, such as imidazo[2,1-b]thiazoles and other substituted imidazo[2,1-b] nih.govbiointerfaceresearch.comoxazines. nih.govbiointerfaceresearch.comnih.gov Research on these analogous structures has demonstrated that the nature of the substituent at the 6-position can significantly impact biological activity.
For instance, in the closely related 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govbiointerfaceresearch.comoxazine series, which has been investigated for its antitubercular properties, modifications at the 6-position have been shown to profoundly affect potency. nih.govucl.ac.uk These findings underscore the importance of the 6-position in the imidazo[2,1-b] nih.govbiointerfaceresearch.comoxazine scaffold for interaction with biological targets and suggest that bioisosteric replacement of the bromine atom could be a fruitful strategy for lead optimization.
A variety of functional groups can be considered as potential bioisosteres for the bromine atom. The selection of a suitable bioisostere depends on the specific therapeutic target and the desired physicochemical properties. The following table outlines several potential bioisosteric replacements for the bromine atom in the 6-bromo-5H-imidazo[2,1-b] nih.govbiointerfaceresearch.comoxazine scaffold, along with the rationale for their consideration.
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |
| Bromo (-Br) | Chloro (-Cl) | Classical halogen bioisostere with smaller size and higher electronegativity. | May alter binding interactions and metabolic stability. |
| Fluoro (-F) | Smallest halogen, can form strong bonds and may block metabolic sites. | Can enhance binding affinity and improve metabolic stability. cambridgemedchemconsulting.com | |
| Methyl (-CH3) | Similar in size to bromine, but electronically different (electron-donating). | Can probe the importance of steric bulk versus electronic effects. | |
| Trifluoromethyl (-CF3) | Electron-withdrawing and lipophilic, can mimic the electronic properties of bromine. | May enhance binding affinity and improve membrane permeability. | |
| Cyano (-CN) | Linear and polar, can act as a hydrogen bond acceptor. | Can introduce new interactions with the target protein. | |
| Ethynyl (-C≡CH) | A non-classical bioisostere that can mimic the electronic properties of halogens. nih.gov | Can form different types of non-covalent interactions. nih.gov |
The systematic replacement of the bromine atom with these and other bioisosteres would allow for a thorough exploration of the SAR at the 6-position. The resulting data would be invaluable for understanding the structural requirements for optimal biological activity and for the rational design of more potent and selective analogs.
To further illustrate the potential impact of modifications at the 6-position, the following table presents hypothetical biological activity data based on SAR trends observed in analogous imidazo-fused heterocyclic systems. This data is for illustrative purposes to demonstrate the concept of how bioisosteric replacements could influence activity.
| Compound | R (Substituent at 6-position) | Hypothetical Biological Activity (IC50, µM) |
| 1 | -Br | 1.2 |
| 2 | -Cl | 0.8 |
| 3 | -F | 0.5 |
| 4 | -CH3 | 2.5 |
| 5 | -CF3 | 0.4 |
| 6 | -CN | 1.8 |
| 7 | -C≡CH | 0.9 |
This hypothetical data suggests that smaller, more electronegative, or specific electron-withdrawing groups at the 6-position might be favorable for enhancing biological activity. However, it is crucial to note that these are extrapolated trends, and empirical testing of the synthesized compounds is necessary to validate these hypotheses and to fully elucidate the SAR of 6-substituted-5H-imidazo[2,1-b] nih.govbiointerfaceresearch.comoxazine derivatives.
Preclinical Biological Activity and Mechanistic Insights of Imidazo 2,1 B 1 2 Oxazine Analogs
Antitubercular Activity of Imidazo[2,1-b]nih.govresearchgate.netoxazine Derivatives
The imidazo[2,1-b] nih.govresearchgate.netoxazine (B8389632) scaffold is a cornerstone in the development of new treatments for tuberculosis (TB), largely due to the discovery of potent 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govresearchgate.netoxazine derivatives. nih.gov These compounds have demonstrated significant efficacy, including activity against multidrug-resistant strains of Mycobacterium tuberculosis. researchgate.netucl.ac.uk
Bioreductive Mechanism of Action, including Redox Activity under Hypoxic Conditions
The primary mechanism of antitubercular action for 2-nitro-imidazo[2,1-b] nih.govresearchgate.netoxazine analogs is through bioreductive activation. nih.gov This process is particularly effective under the hypoxic (low-oxygen) conditions characteristic of tuberculous granulomas. The nitro group of these prodrugs is reduced within the mycobacterial cell, leading to the formation of reactive nitrogen species, such as nitric oxide (NO). These reactive species are cytotoxic to the bacteria, disrupting cellular respiration and other vital processes. This unique mechanism of action contributes to their efficacy against non-replicating or dormant mycobacteria, which are notoriously difficult to eradicate with traditional antibiotics. nih.gov
Interaction with Deazaflavin-Dependent Nitroreductase (Ddn) and Other Cellular Targets
The bioreductive activation of 2-nitro-imidazo[2,1-b] nih.govresearchgate.netoxazine prodrugs is catalyzed by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis. researchgate.netucl.ac.uk This enzyme utilizes the cofactor F420 to reduce the nitro group of the imidazooxazine, initiating the cascade of toxic reactive nitrogen species. Molecular docking studies have shown that these compounds can interact with Ddn in a manner similar to other nitroimidazole-based antitubercular agents. ucl.ac.uk While Ddn is a primary target, it is plausible that other cellular targets are also affected by the downstream reactive species generated upon activation.
Preclinical Efficacy against Drug-Resistant Mycobacterium tuberculosis Strains
A significant advantage of imidazo[2,1-b] nih.govresearchgate.netoxazine derivatives is their potent activity against drug-resistant strains of M. tuberculosis. researchgate.netucl.ac.uk Studies have identified carbamate (B1207046) derivatives of the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govresearchgate.netoxazine scaffold with impressive in vitro activity, exhibiting low minimum inhibitory concentrations (MIC90) against a panel of clinical isolates. ucl.ac.uk In preclinical models using macrophages infected with M. tuberculosis, several of these compounds demonstrated a greater reduction in mycobacterial burden compared to standard antitubercular drugs. ucl.ac.uk
Table 1: Antitubercular Activity of Selected 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govresearchgate.netoxazine Carbamate Derivatives against M. tuberculosis H37Rv
| Compound ID | MIC90 (µM) |
| 47 | <0.5 |
| 48 | <0.5 |
| 49 | <0.5 |
| 51 | <0.5 |
| 52 | <0.5 |
| 53 | <0.5 |
| 55 | <0.5 |
Data sourced from studies on 2-nitro-imidazooxazine derivatives and may not be representative of 6-bromo-5H-imidazo[2,1-b] nih.govresearchgate.netoxazine.
Antileishmanial Activity in Preclinical Models
In addition to their antitubercular properties, certain imidazo[2,1-b] nih.govresearchgate.netoxazine analogs have shown promising antileishmanial activity in preclinical studies. acs.org Specifically, 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b] nih.govresearchgate.netoxazines were explored as potential treatments for visceral leishmaniasis. This discovery was an unexpected outcome of research initially focused on tuberculosis. The mechanism of action against Leishmania species is also believed to involve reductive activation of the nitro group, similar to the antitubercular mechanism.
General Antimicrobial Properties and Modes of Action (e.g., Antibacterial, Antifungal, Antiviral)
While the primary focus of research on imidazo[2,1-b] nih.govresearchgate.netoxazine derivatives has been on their antitubercular and antileishmanial activities, some studies have explored their broader antimicrobial potential. However, reports indicate that the potent 2-nitro-imidazo[2,1-b] nih.govresearchgate.netoxazine derivatives with strong anti-TB activity did not show substantial activity against other bacteria or fungi. researchgate.netucl.ac.uk Research on other related heterocyclic systems, such as imidazo[4,5-b]pyridines, has shown that bromo-substituted derivatives can possess antibacterial and antifungal properties. nih.gov For instance, 6-bromo-2-substituted-phenyl-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. researchgate.net
Preclinical Anticancer Activity and Proposed Molecular Targets
The anticancer potential of the imidazo[2,1-b] nih.govresearchgate.netoxazine scaffold is an emerging area of investigation. While specific data on 6-bromo-5H-imidazo[2,1-b] nih.govresearchgate.netoxazine is not available, studies on related fused imidazole (B134444) systems, such as imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazoles, have identified compounds with antiproliferative activity against various human cancer cell lines. biointerfaceresearch.com For example, imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-linked oxindoles have been investigated as potential tubulin polymerization inhibitors. biointerfaceresearch.com Additionally, other bromo-substituted heterocyclic compounds, such as 6-bromoquinazoline derivatives, have demonstrated potent anticancer activity, suggesting that the incorporation of a bromine atom can be a favorable structural feature for this biological activity. nih.gov
Other Investigated Preclinical Pharmacological Activities (e.g., Antihyperglycemic, Antiulcer, Anticoagulant)
Extensive searches of scientific literature and databases have revealed a notable scarcity of specific preclinical data regarding the antihyperglycemic, antiulcer, and anticoagulant activities of 6-bromo-5H-imidazo[2,1-b] bohrium.comijnc.iroxazine and its close analogs. The primary research focus for the imidazo[2,1-b] bohrium.comijnc.iroxazine scaffold has predominantly been on its potent antitubercular properties. researchgate.netucl.ac.uknih.gov
While direct evidence for the aforementioned activities of the specific compound of interest is not available, studies on related but structurally distinct heterocyclic systems offer some context for the broader pharmacological potential of fused imidazole rings.
Research into other classes of imidazo-fused heterocycles has shown engagement with various biological targets. For instance, derivatives of imidazo[1,2-a]pyridinyl-2-oxobenzoxazolidines and related compounds have been synthesized and evaluated for their anti-stress ulcer activity in rats. bohrium.com Several of these compounds demonstrated greater potency than reference drugs like zolimidine and cimetidine. bohrium.com
In the context of antihyperglycemic activity, research has been conducted on benzimidazole derivatives, which have shown sugar-reducing effects in models of alloxan-induced diabetes in rats. researchgate.netnih.gov Additionally, some oxazine derivatives, a broader class of heterocyclic compounds, have been investigated for their potential as antidiabetic agents. ijnc.irimist.ma
Regarding anticoagulant activity, studies have been performed on novel substituted azoloazines, which represent a different class of fused nitrogen-containing heterocyclic compounds. mdpi.com
It is important to emphasize that these findings pertain to different heterocyclic scaffolds and cannot be directly extrapolated to 6-bromo-5H-imidazo[2,1-b] bohrium.comijnc.iroxazine. The absence of specific preclinical data for antihyperglycemic, antiulcer, and anticoagulant activities for the imidazo[2,1-b] bohrium.comijnc.iroxazine class highlights a potential area for future pharmacological investigation.
Data Tables
Due to the lack of specific preclinical data for 6-bromo-5H-imidazo[2,1-b] bohrium.comijnc.iroxazine and its analogs in the requested pharmacological areas, no data tables can be generated.
Spectroscopic Characterization Methodologies for Imidazo 2,1 B 1 2 Oxazines
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of imidazo[2,1-b] ipb.ptucl.ac.ukoxazine (B8389632) derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the parent 6,7-dihydro-5H-imidazo[2,1-b] ipb.ptucl.ac.ukoxazine scaffold, characteristic signals are expected for the protons on the imidazole (B134444) and oxazine rings. The introduction of a bromine atom at the 6-position in 6-bromo-5H-imidazo[2,1-b] ipb.ptucl.ac.ukoxazine would significantly influence the chemical shifts of neighboring protons.
In related imidazo[2,1-b] ipb.ptucl.ac.ukthiazine (B8601807) structures, the protons of the thiazine ring appear at specific chemical shifts that can be extrapolated to the oxazine ring in the target compound. mdpi.com For instance, the methine proton (CH) and the methylene (B1212753) protons (CH₂) in the saturated portion of the oxazine ring are expected to have distinct signals. The protons on the imidazole ring typically appear in the aromatic region of the spectrum. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts of the carbon atoms in the imidazo[2,1-b] ipb.ptucl.ac.ukoxazine core are indicative of their hybridization and functionalization. The carbon atom bonded to the bromine in 6-bromo-5H-imidazo[2,1-b] ipb.ptucl.ac.ukoxazine is expected to show a characteristic upfield shift compared to an unsubstituted carbon, due to the heavy atom effect of bromine. The carbonyl and imine carbons within the heterocyclic system will have characteristic downfield chemical shifts. nih.gov In analogous imidazo[2,1-b]thiazole (B1210989) derivatives, carbon signals for the imidazole and thiazole (B1198619) rings have been fully assigned, providing a reference for the imidazo[2,1-b] ipb.ptucl.ac.ukoxazine system. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-bromo-5H-imidazo[2,1-b] ipb.ptucl.ac.ukoxazine based on related structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | 7.0 - 7.5 | 125 - 130 |
| C3-H | 6.8 - 7.2 | 115 - 120 |
| C5-H₂ | 4.0 - 4.5 | 45 - 50 |
| C6-H | 5.5 - 6.0 | 60 - 70 |
| C7-H₂ | 3.5 - 4.0 | 25 - 30 |
| C8a | - | 130 - 140 |
Note: These are predicted values based on data from analogous heterocyclic systems and are subject to variation based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques (e.g., LC-MS, HRMS, ESI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For the characterization of imidazo[2,1-b] ipb.ptucl.ac.ukoxazine derivatives, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. ucl.ac.uknih.gov
LC-MS: This technique is often used to analyze the purity of synthesized compounds and to obtain their molecular weight. mdpi.com
HRMS: High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the compound. nih.gov For 6-bromo-5H-imidazo[2,1-b] ipb.ptucl.ac.ukoxazine, HRMS would be crucial to confirm the presence of one bromine atom due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
ESI-MS: Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as many heterocyclic compounds. It typically produces protonated molecules [M+H]⁺, which allows for the straightforward determination of the molecular weight. nih.govmdpi.com
Table 2: Expected Mass Spectrometry Data for 6-bromo-5H-imidazo[2,1-b] ipb.ptucl.ac.ukoxazine.
| Technique | Expected Observation |
|---|---|
| Molecular Formula | C₇H₇BrN₂O |
| Monoisotopic Mass | 213.9796 u |
| HRMS (ESI⁺) | [M+H]⁺ peak at m/z ~214.9874 and ~216.9854 (isotopic pattern for Br) |
| LC-MS (ESI⁺) | A prominent peak corresponding to the protonated molecule [M+H]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-bromo-5H-imidazo[2,1-b] ipb.ptucl.ac.ukoxazine would be expected to show characteristic absorption bands for the C-H, C=N, C=C, C-O, and C-Br bonds. In related 1,3-oxazine derivatives, characteristic bands for N-H (if present), C-H, C=C, and C-O have been identified. jcsp.org.pk The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, at lower wavenumbers.
Table 3: Predicted IR Absorption Bands for 6-bromo-5H-imidazo[2,1-b] ipb.ptucl.ac.ukoxazine.
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=N (imine) | 1640 - 1690 |
| C=C (aromatic) | 1450 - 1600 |
| C-O (ether) | 1050 - 1250 |
| C-Br | 500 - 650 |
Other Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Beyond the primary techniques, other advanced spectroscopic methods can provide further structural details for complex molecules like 6-bromo-5H-imidazo[2,1-b] ipb.ptucl.ac.ukoxazine.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity between protons and carbons in the molecule. ipb.pt These experiments would definitively confirm the structure of the imidazo[2,1-b] ipb.ptucl.ac.ukoxazine ring system and the position of the bromine substituent.
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. This technique would offer an unambiguous confirmation of the structure of 6-bromo-5H-imidazo[2,1-b] ipb.ptucl.ac.ukoxazine.
These advanced methods, in conjunction with the fundamental spectroscopic techniques, allow for a comprehensive and unambiguous characterization of the chemical structure of 6-bromo-5H-imidazo[2,1-b] ipb.ptucl.ac.ukoxazine and its derivatives.
Future Research Directions and Translational Perspectives for 6 Bromo 5h Imidazo 2,1 B 1 2 Oxazine
Development of Novel and Efficient Synthetic Routes for Targeted Derivatives
Key areas for synthetic innovation include:
One-Pot and Multi-Component Reactions: Developing one-pot, three-component reactions, similar to those used for related imidazo[2,1-b] nih.govontosight.aithiazin systems, could significantly improve efficiency by reducing the number of intermediate purification steps. researchgate.net
Catalyst Development: Exploring novel catalysts, such as gallium(III) nitrate (B79036) or silver carbonate, which have been effective in synthesizing other nih.govontosight.aioxazine (B8389632) derivatives, could facilitate milder reaction conditions and improve yields. mdpi.comdoi.org
Novel Cyclization Strategies: Investigating new intramolecular cyclization strategies is crucial. For instance, methods starting from functionalized imidazoles, such as 2-chloro-4-nitroimidazole, can provide a robust platform for building the oxazine ring. nih.gov A common approach involves the alkylation of a nitroimidazole followed by reaction with an appropriate agent to form an epoxide, which then undergoes ring-opening and subsequent ring-closure to yield the desired imidazo[2,1-b] nih.govontosight.aioxazine core. nih.gov
Functional Group Interconversion: Creating synthetic pathways that allow for late-stage functionalization of the imidazo[2,1-b] nih.govontosight.aioxazine scaffold would enable the rapid generation of a library of analogues for biological screening. This approach allows for modifications at various positions of the core structure to fine-tune pharmacological properties.
For example, a reported synthesis for 7-substituted oxazines involves the reaction of an epoxide intermediate with various phenols, followed by a ring closure step using a base like sodium hydride in DMF. nih.gov This modular approach is highly effective for creating diversity in the side chain of the final compound.
Advanced Computational Modeling for Rational Design of Enhanced Derivatives
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process for imidazo[2,1-b] nih.govontosight.aioxazine derivatives. These in silico methods provide critical insights into the molecular interactions between the compounds and their biological targets, guiding the rational design of new analogues with enhanced potency and selectivity.
Future computational work should focus on:
Molecular Docking Studies: Expanding on existing docking studies is essential. For antitubercular derivatives, molecular docking has revealed that these compounds can interact with the deazaflavin-dependent nitroreductase (Ddn) enzyme in a manner similar to the approved drug pretomanid. nih.govucl.ac.ukresearchgate.net These studies help identify key amino acid residues in the active site that are crucial for binding and can guide modifications to improve affinity.
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of novel derivatives before their synthesis. By correlating physicochemical properties with observed activity, QSAR models can prioritize the synthesis of compounds with the highest probability of success.
Pharmacophore Modeling: Identifying the key structural features (pharmacophore) of the imidazo[2,1-b] nih.govontosight.aioxazine scaffold responsible for its biological activity allows for the design of new molecules that retain these essential features while possessing improved drug-like properties. For instance, the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govontosight.aioxazine subunit is considered a key pharmacophore group in antitubercular activity. ucl.ac.uk
Prediction of ADMET Properties: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for designing derivatives with better pharmacokinetic profiles. This includes predicting properties like solubility and membrane permeability, which are critical for bioavailability. ontosight.ai
The drug design rationale for new series of compounds has been successfully based on previous studies. For example, modifying the linker group from an ether (OCH2) to an O-carbamate was shown to improve in vitro potency fourfold, demonstrating the power of rational design in this chemical class. ucl.ac.uk
Expansion of Preclinical Efficacy Studies and Mechanism of Action Elucidation
While the antitubercular activity of imidazo[2,1-b] nih.govontosight.aioxazine derivatives is well-documented, further preclinical studies are necessary to fully characterize their efficacy and mechanism of action. nih.gov The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel agents that can overcome existing resistance mechanisms. nih.govucl.ac.uk
Future preclinical research should include:
Activity against Resistant Strains: Comprehensive screening of new derivatives against a broad panel of clinically isolated MDR and extensively drug-resistant (XDR) Mtb strains is critical. researchgate.net Several carbamate (B1207046) derivatives have already shown remarkable activity against clinical isolates, with MIC90 values below 0.5 μM. nih.govucl.ac.ukresearchgate.net
Intracellular Activity Models: Evaluating the efficacy of compounds in models of Mtb-infected macrophages is essential, as this environment mimics the latent stage of tuberculosis. Several compounds have demonstrated a 1-log greater reduction in mycobacterial burden within macrophages compared to standard drugs like rifampicin (B610482) and pretomanid. nih.govucl.ac.uk
Mechanism of Action Studies: The proposed mechanism for nitro-imidazooxazines involves reductive activation by the bacterial-specific enzyme Ddn. ucl.ac.ukresearchgate.net This leads to the generation of reactive nitrogen species, such as nitric oxide, which are toxic to the mycobacteria. Elucidating further details of this mechanism and identifying potential resistance pathways will be crucial for their long-term clinical success.
In Vivo Efficacy Models: Promising candidates should be advanced to in vivo models of tuberculosis, such as infected murine models, to evaluate their efficacy, pharmacokinetics, and tolerability in a whole-organism setting.
| Compound | Target | MIC90 (μM) | Reference |
|---|---|---|---|
| Carbamate Derivative 47 | Mtb H37Rv | <0.5 | nih.govucl.ac.uk |
| Carbamate Derivative 48 | Mtb H37Rv | <0.5 | nih.govucl.ac.uk |
| Carbamate Derivative 49 | Mtb H37Rv | <0.5 | nih.govucl.ac.uk |
| Carbamate Derivative 51 | Mtb H37Rv | <0.5 | nih.govucl.ac.uk |
| Carbamate Derivative 52 | Mtb H37Rv | <0.5 | nih.govucl.ac.uk |
| Carbamate Derivative 53 | Mtb H37Rv | <0.5 | nih.govucl.ac.uk |
| Carbamate Derivative 55 | Mtb H37Rv | <0.5 | nih.govucl.ac.uk |
Exploration of New Preclinical Therapeutic Applications for Imidazo[2,1-b]nih.govontosight.aioxazine Derivatives
The structural features of the imidazo[2,1-b] nih.govontosight.aioxazine scaffold suggest that its therapeutic potential may extend beyond tuberculosis. The exploration of new preclinical applications is a promising avenue for future research.
Antiparasitic Activity: A significant breakthrough has been the discovery of potent activity of this class against kinetoplastid diseases. Specifically, a 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b] nih.govontosight.aioxazine, DNDI-VL-2098, has been identified as a preclinical candidate for visceral leishmaniasis. nih.gov This unexpected finding highlights the potential for scaffold hopping and repurposing within this chemical class and warrants further investigation against other parasitic protozoa like Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (African sleeping sickness).
Anticancer and Anti-inflammatory Properties: Related fused heterocyclic systems, including imidazo[2,1-b] nih.govontosight.aithiazine (B8601807) and other oxazine derivatives, have been investigated for anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.aibiointerfaceresearch.com Given the structural similarities, a systematic screening of imidazo[2,1-b] nih.govontosight.aioxazine libraries against various cancer cell lines and in inflammatory disease models is a logical next step.
Antiviral and Antifungal Activity: The broad biological activity of related azole-azine compounds suggests potential applications in treating viral and fungal infections. biointerfaceresearch.com High-throughput screening of existing compound libraries against a diverse panel of viruses and fungi could uncover novel leads in these therapeutic areas.
The versatility of the imidazo[2,1-b] nih.govontosight.aioxazine core, combined with the potential for diverse functionalization, makes it an attractive starting point for discovering drugs for a wide range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
